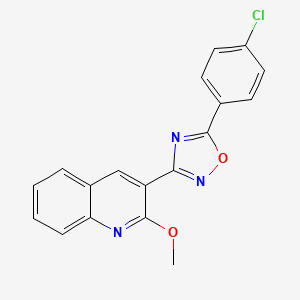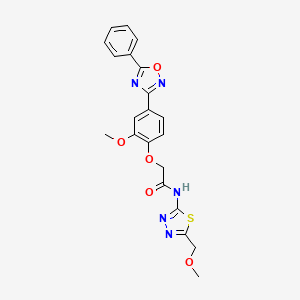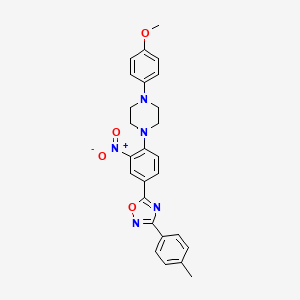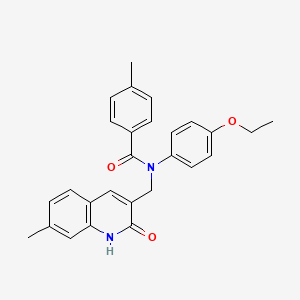
N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide, also known as CPOP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of oxadiazole derivatives and has been found to exhibit promising biological activities.
Mechanism of Action
The mechanism of action of N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cancer cell proliferation and inflammation. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer treatment.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects in various animal models. It has been found to reduce tumor growth and metastasis in mice, as well as improve immune function and reduce inflammation. This compound has also been found to have a low toxicity profile, making it a potential candidate for clinical trials.
Advantages and Limitations for Lab Experiments
The advantages of using N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide in lab experiments include its simple synthesis process, low toxicity profile, and promising biological activities. However, the limitations include the lack of understanding of its mechanism of action and potential side effects in humans.
Future Directions
There are several potential future directions for the study of N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide. These include further investigation of its mechanism of action, optimization of its synthesis process, and evaluation of its efficacy and safety in clinical trials. Additionally, this compound could be used as a lead compound for the development of new anti-cancer and anti-inflammatory drugs.
Synthesis Methods
The synthesis of N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide involves the reaction between 2-chlorobenzaldehyde and pentanenitrile, followed by the reaction with hydrazine hydrate and acetic anhydride. The final product is obtained by the reaction of the intermediate compound with chloroacetic acid. The synthesis of this compound is a relatively simple process, which makes it a viable candidate for large-scale production.
Scientific Research Applications
N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit significant anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. This compound has also been found to possess anti-inflammatory, anti-microbial, and anti-oxidant properties, making it a potential candidate for the treatment of various diseases.
properties
IUPAC Name |
N-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-2-3-8-12(19)16-9-13-17-14(18-20-13)10-6-4-5-7-11(10)15/h4-7H,2-3,8-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZOCAVYKVVNLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCC1=NC(=NO1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7695969.png)



![4-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7696010.png)
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7696013.png)